2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride
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Overview
Description
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H7Cl2NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropyridine ring and an ethanesulfonyl chloride group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride typically involves the reaction of 6-chloropyridine-3-ethanol with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
6-Chloropyridine-3-ethanol+Thionyl chloride→2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient distillation techniques to purify the final product. The reaction is carefully monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)ethanol: The precursor to 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride, which lacks the sulfonyl chloride group.
2-(6-Chloropyridin-3-yl)ethanesulfonamide: A derivative formed by the reaction of this compound with an amine.
2-(6-Chloropyridin-3-yl)ethanesulfonate: A derivative formed by the reaction with an alcohol.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to introduce sulfonyl groups into molecules makes it a valuable reagent in organic synthesis and chemical research.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJFJNAUWZCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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